molecular formula C22H19ClN4O B8359481 [5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone

[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone

Cat. No. B8359481
M. Wt: 390.9 g/mol
InChI Key: PBDNTIFKUNPLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C22H19ClN4O and its molecular weight is 390.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone

InChI

InChI=1S/C22H19ClN4O/c23-10-13-11-27(20-9-17(25)15-3-1-2-4-16(15)21(13)20)22(28)19-8-12-7-14(24)5-6-18(12)26-19/h1-9,13,26H,10-11,24-25H2

InChI Key

PBDNTIFKUNPLTI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)N)C=C(C5=CC=CC=C52)N)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the preceding dinitro compound 14b (170 mg, 0.38 mmol) in THF (120 mL) was hydrogenated over PtO2 at 50 psi for 2 h. After removal of the catalyst, the solution was concentrated to a small volume under reduced pressure below 25° C. and diluted with iPr2O to give 15b (136 mg, 92%), mp >300° C. 1H NMR [(CD3)2SO] δ 11.23 (d, J=1.4 Hz, 1 H, NH), 8.07 (d, J=8.4 Hz, 1 H, H-6), 7.75 (d, J=8.2 Hz, 1 H, H-9), 7.70 (s, 1 H, H-4), 7.45 (t, J=7.5 Hz, 1 H, H-8), 7.27 (t, J=7.7 Hz, 1 H, H-7), 7.21 (d, J=8.6 Hz, 1 H, H-7'), 6.88 (d, J=1.8 Hz, 1 H, H-3'), 6.76 (d, J=1.8 Hz, 1 H, H-4'), 6.68 (dd, J=8.6, 2.1 Hz, 1 H, H-6'), 5.96 (s, 2 H, dihydroindole NH2), 4.70 (dd, J=10.9, 8.9 Hz, 1 H, H-2), 4.64 (br, s, 2 H, indole NH2), 4.49 (dd, J=11.0, 1.6 Hz, 1 H, H-2), 4.15-4.07 (m, 1 H, H-1), 3.97 (dd, J=11.0, 3.0 Hz, 1 H, CHHCl), 3.74 (dd, J=11.0, 8.0 Hz, 1 H, CHHCl).
[Compound]
Name
dinitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
14b
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
92%

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